

A Comprehensive Technical Guide to the Physical Properties of (+/-)-Dihydrocarvyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

Cat. No.: *B1630012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Dihydrocarvyl acetate, a racemic mixture of the acetate ester of dihydrocarveol, is a monoterpenoid derivative recognized for its characteristic sweet, floral, and slightly minty aroma.^{[1][2][3]} As a fragrance and flavoring agent, it finds application in various consumer products.^{[1][4]} For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is fundamental for formulation, quality control, and safety assessment. This technical guide provides an in-depth overview of the core physical characteristics of (+/-)-Dihydrocarvyl acetate, presenting quantitative data in a structured format and outlining the general experimental protocols for their determination.

Chemical Identity

- Chemical Name: (±)-p-Menth-8-en-2-yl acetate^[5]
- Synonyms: (±)-Dihydrocarvyl acetate, Dihydrocarveol acetate^{[3][6]}
- CAS Number: 20777-49-5^{[4][7][8]}
- Molecular Formula: C₁₂H₂₀O₂^{[4][7][8]}

- Molecular Weight: 196.29 g/mol [\[4\]](#)[\[9\]](#)

Core Physical Properties

The physical properties of (+/-)-Dihydrocarvyl acetate are critical for its handling, application, and formulation. The following table summarizes the key quantitative data available for this compound.

Property	Value	Temperature (°C)	Pressure	Reference(s)
Appearance	Colorless to pale yellow, clear liquid	Ambient	Atmospheric	[9][10]
Boiling Point	232 - 234 °C	760 mmHg	[4][9]	
Density	0.947 g/mL	20	Atmospheric	[4][11]
	0.941 - 0.949 g/mL	25	Atmospheric	
Refractive Index (n_D)	1.459	20	Atmospheric	[4]
	1.458 - 1.463	20	Atmospheric	[9][10]
Flash Point	90 °C (194 °F) (Closed Cup)		[4][5][7]	
Vapor Pressure	0.057 mmHg (estimated)	25	[7]	
Solubility	Slightly soluble in water; soluble in alcohol	Ambient	[3][7][10]	
Water: 8.307 mg/L (estimated)	25		[7]	
logP (Octanol/Water Partition Coefficient)	3.724 (estimated)		[7]	

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of (+/-)-Dihydrocarvyl acetate are not extensively detailed in publicly available literature, the following outlines the general, standardized methodologies typically employed for such characterizations in the chemical and pharmaceutical industries.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like dihydrocarvyl acetate, this is typically determined using methods compliant with OECD or ASTM standards. A common laboratory method involves distillation, where the liquid is heated, and the temperature at which it consistently boils and condenses is recorded. For high-boiling liquids, vacuum distillation may be employed to prevent decomposition, with the boiling point at reduced pressure extrapolated to atmospheric pressure.

Density and Specific Gravity Measurement

Density is the mass per unit volume of a substance. For liquids like dihydrocarvyl acetate, density is often measured using a pycnometer or a digital density meter.

- **Pycnometer Method:** A pycnometer, a flask with a precise volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.
- **Digital Density Meter:** This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and offers high precision.

Refractive Index Measurement

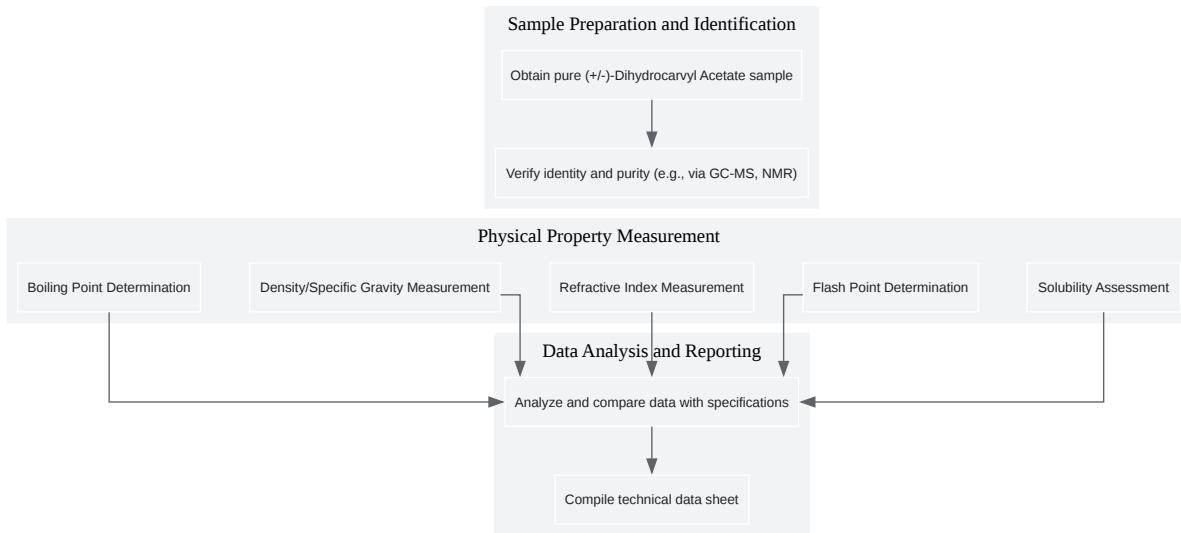
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment. The measurement is typically performed using an Abbé refractometer.

General Procedure:

- Ensure the prism of the refractometer is clean and calibrated, typically with distilled water.
- Apply a few drops of the (+/-)-Dihydrocarvyl acetate sample onto the prism.
- Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is often thermostatically controlled (e.g., at 20°C).
- View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index value from the scale.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter. The closed-cup method is commonly used for less volatile liquids.


- Pensky-Martens Closed-Cup Tester: The sample is heated in a closed cup at a slow, constant rate with continuous stirring. A small flame is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Solubility Assessment

Solubility is determined by adding a known amount of the solute ((+/-)-Dihydrocarvyl acetate) to a known volume of a solvent (e.g., water, ethanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the solubility. For qualitative assessments ("soluble," "slightly soluble"), visual inspection for the presence of undissolved material is performed.

Logical Workflow for Physical Property Analysis

The determination of the physical properties of a chemical entity like (+/-)-Dihydrocarvyl acetate follows a logical, though linear, workflow rather than a complex signaling pathway. Therefore, a complex graphical representation is not applicable. The general workflow is as follows:

[Click to download full resolution via product page](#)

General workflow for physical property characterization.

Conclusion

This technical guide provides essential physical property data for (+/-)-Dihydrocarvyl acetate, crucial for its application in research, development, and commercial formulations. The presented data, summarized for clarity, offers a solid foundation for scientists and professionals. While compound-specific experimental protocols are not widely published, the general methodologies described herein represent the standard industry practices for obtaining such critical data. This information is vital for ensuring consistent quality, safe handling, and predictable performance in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. true-blue.co [true-blue.co]
- 3. intertekinform.com [intertekinform.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. matestlabs.com [matestlabs.com]
- 7. brainkart.com [brainkart.com]
- 8. finestlabs.com [finestlabs.com]
- 9. dhymedical.com [dhymedical.com]
- 10. s4science.at [s4science.at]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of (+/-)-Dihydrocarvyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630012#dihydrocarvyl-acetate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com